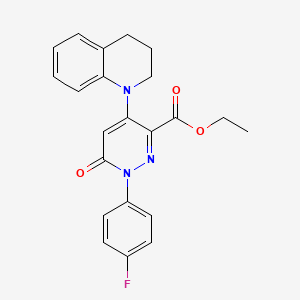

ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 4-fluorophenyl group at position 1, a 1,2,3,4-tetrahydroquinolin-1-yl substituent at position 4, and an ethoxycarbonyl moiety at position 2. The compound’s structure combines a dihydropyridazine core with a bicyclic tetrahydroquinoline system, which may confer unique physicochemical and biological properties. The fluorine atom on the phenyl ring enhances metabolic stability and electronic effects, while the tetrahydroquinoline group introduces steric bulk and hydrogen-bonding capabilities .

Properties

IUPAC Name |

ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c1-2-29-22(28)21-19(25-13-5-7-15-6-3-4-8-18(15)25)14-20(27)26(24-21)17-11-9-16(23)10-12-17/h3-4,6,8-12,14H,2,5,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNUSLFFNMZEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring, a tetrahydroquinoline moiety, and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 278.28 g/mol. The presence of the fluorine atom is significant as it can enhance biological activity through various mechanisms.

1. Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antioxidant properties. For instance, compounds with similar structures have shown IC values ranging from 6.261 µM to 2358 µM in radical scavenging assays. The presence of electron-withdrawing groups like fluorine enhances the radical scavenging capacity due to increased stability of the resulting radical species .

2. Anti-Diabetic Activity

The anti-diabetic potential of ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate has been evaluated through in vitro studies using alpha-amylase inhibition assays. The compound exhibited significant inhibition with IC values comparable to standard drugs such as acarbose. This suggests its potential as a therapeutic agent for managing diabetes .

3. Anti-Cancer Activity

In vitro cytotoxicity assays have indicated that this compound possesses anti-cancer properties against various cancer cell lines. For example, certain derivatives have shown IC values in the range of 5.351 µg/mL to 18.69 µg/mL against HepG2 liver cancer cells. The mechanism of action may involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

| Substituent | Biological Activity | IC Value |

|---|---|---|

| Fluorine (para) | Radical scavenging | 6.261 µM |

| Chloro (meta) | Alpha-amylase inhibition | 6.539 µM |

| Thio linkage | Cytotoxicity against HepG2 | 5.351 µg/mL |

The presence and position of substituents significantly influence the biological activity; for instance, para-substituted fluorine groups enhance antioxidant activity while meta-substituted chloro groups improve enzymatic inhibition .

Case Studies

Case Study 1: Antioxidant Efficacy

A study utilizing various synthesized derivatives assessed their antioxidant capabilities through DPPH radical scavenging assays. The results indicated that compounds with halogenated substitutions exhibited superior antioxidant effects compared to non-halogenated counterparts.

Case Study 2: Inhibition of Alpha-Amylase

In another investigation focusing on anti-diabetic properties, the compound was tested against alpha-amylase using starch as a substrate. Results indicated effective inhibition comparable to acarbose, suggesting potential for further development in diabetes management .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. Ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate has been studied for its ability to inhibit the growth of various bacterial strains. A study demonstrated that modifications to the pyridazine ring can enhance antimicrobial efficacy, suggesting potential applications in developing new antibiotics .

Anticancer Properties

There is growing evidence that compounds containing dihydropyridazine moieties possess anticancer activity. Ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate has shown promise in preclinical models for inhibiting tumor cell proliferation. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease. Research is ongoing to understand its mechanism of action and potential therapeutic benefits in neuroprotection .

Polymer Chemistry

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate can be utilized as a building block in polymer synthesis. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Studies have shown that polymers derived from such compounds can be used in coatings and advanced materials applications .

Nanotechnology

In nanotechnology applications, this compound serves as a precursor for the synthesis of nanoparticles with specific functionalities. The incorporation of fluorinated groups enhances the hydrophobicity and biocompatibility of nanoparticles, making them suitable for drug delivery systems and imaging agents in biomedical applications .

Pesticides and Herbicides

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Preliminary studies indicate that derivatives can exhibit herbicidal activity against certain weed species. The development of such agrochemicals could lead to more effective and environmentally friendly solutions for crop protection .

Plant Growth Regulators

Research is also being conducted on the use of ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate as a plant growth regulator. Its ability to influence plant growth patterns may provide new avenues for agricultural enhancement and yield improvement strategies .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tetrahydroquinolin-1-yl group in the target compound introduces a bulky bicyclic system, likely enhancing steric interactions in biological systems. This contrasts with the smaller methoxy group in CAS 899943-46-5 and the trifluoromethyl group in CAS 478067-01-4.

Hydrogen-Bonding Capacity: The tetrahydroquinolin group’s secondary amine may act as a hydrogen bond donor, unlike the methoxy or trifluoromethyl groups. This could enhance target binding in medicinal applications.

Molecular Weight and Complexity: The target compound’s higher molecular weight (405.41 vs. 292.27–380.24) and complexity (due to the fused tetrahydroquinoline ring) may reduce solubility but improve specificity for complex biological targets.

Pharmacological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.